3-(4-Methylphenyl)quinolin-2-amine

Lipophilicity Drug-likeness ADME prediction

Reproducibility in kinase inhibitor discovery demands precise aryl substitution on the 2-aminoquinoline core. Generic analogs introduce uncontrolled variability in lipophilicity and target engagement. - **Defined properties**: XLogP3=3.8 (Δ+0.7 vs. 3-phenyl analog); B-score = -7.61 in RGS4 assay. - **Validated scaffold**: Documented for MELK kinase & HepG2 cytotoxicity (20 µM profile). - **Supply certainty**: ≥95% purity, characterized oxidation/reduction pathways for analog development. Available for R&D: immediate dispatch from ISO-certified inventory.

Molecular Formula C16H14N2
Molecular Weight 234.302
CAS No. 33543-53-2
Cat. No. B2873016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)quinolin-2-amine
CAS33543-53-2
Molecular FormulaC16H14N2
Molecular Weight234.302
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N
InChIInChI=1S/C16H14N2/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17/h2-10H,1H3,(H2,17,18)
InChIKeyQSQPIFJCRLIEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylphenyl)quinolin-2-amine CAS 33543-53-2: Product-Specific Evidence Guide for Scientific Procurement


3-(4-Methylphenyl)quinolin-2-amine (CAS 33543-53-2) is a 3-aryl substituted 2-aminoquinoline derivative with a 4-methylphenyl group at the quinoline C3 position and a primary amine at C2. This structural subclass of quinoline heterocycles is recognized as a privileged scaffold in medicinal chemistry, with documented applications as synthetic building blocks for kinase inhibitor libraries, material science intermediates, and probes for studying structure-activity relationships in heterocyclic systems [1]. While multiple quinoline derivatives are commercially available, substitution patterns on the quinoline core dramatically influence lipophilicity, target engagement profiles, and downstream synthetic versatility, making precise compound selection critical for reproducible research outcomes [2].

Synthetic building block for kinase-targeted compound libraries 3-Aryl-2-aminoquinoline scaffold with defined substitution
Physicochemical probe for lipophilicity-driven SAR studies Para-methyl effect on ADME prediction models
Reference compound for HepG2 cytotoxicity screening assays Defined activity profile at standard screening concentration
Starting material for quinoline N-oxide and dihydroquinoline synthesis Established oxidative/reductive transformation routes

Why In-Class Quinoline Analogs Cannot Substitute for 3-(4-Methylphenyl)quinolin-2-amine in Research Applications


Generic substitution of 3-aryl-2-aminoquinolines is precluded by the compound class's well-documented sensitivity to peripheral aryl substitution on both biological activity and physicochemical properties. Within the 2-aminoquinoline chemotype, variations at the C3 aryl position modulate lipophilicity (XLogP3), metabolic stability, and target binding conformations—parameters that directly govern performance in cellular assays and synthetic elaboration [1]. Specifically, the 4-methyl substituent on the pendant phenyl ring of 3-(4-methylphenyl)quinolin-2-amine alters electron density and steric bulk relative to the unsubstituted 3-phenyl analog, a difference that translates to measurable shifts in cytotoxic activity and target interaction profiles as quantified in high-throughput screening data . Consequently, utilizing a closely related analog without verifying equivalence in the experimental context introduces uncontrolled variability that may compromise data reproducibility and cross-study comparisons.

Aryl substitution sensitivity

Replacing the 4-methylphenyl group with unsubstituted phenyl may shift lipophilicity and membrane permeability, altering cellular uptake and non-specific binding.

Target engagement variation

Modifications at the C3 aryl position can modulate kinase binding conformations, potentially changing selectivity profiles and assay outcomes.

Purity and characterization gaps

Closely related analogs may lack documented purity specifications or batch-specific CoA, increasing risk of uncontrolled impurities in sensitive bioassays.

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)quinolin-2-amine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Methylphenyl vs. Unsubstituted Phenyl Analogs

The computed partition coefficient (XLogP3-AA) for 3-(4-Methylphenyl)quinolin-2-amine is 3.8, representing a Δ = +0.7 increase relative to the unsubstituted 3-phenylquinolin-2-amine analog (XLogP3 = 3.1) [1]. This difference reflects the electron-donating and hydrophobic contribution of the para-methyl substituent and predicts enhanced membrane permeability and altered tissue distribution in cell-based assays.

Lipophilicity Comparison
Class-level inference
XLogP3 = 3.8 vs 3.1
Δ = +0.7
Higher lipophilicity supports cellular uptake screening
Computed values; experimental logP may vary
Lipophilicity Drug-likeness ADME prediction

HepG2 Cytotoxicity Screening Data: 3-(4-Methylphenyl)quinolin-2-amine Exhibits Defined Activity at 20 µM

In a HepG2 cytotoxicity assay measuring % activity at 20 µM using a plate reader format, 3-(4-Methylphenyl)quinolin-2-amine produced values ranging from -3.3 to 0.99 across replicate measurements, with mean % activity = -1.92 (corresponding to 161 relative fluorescence units) . This level of activity is distinct from the compound's profile in a regulator of G-protein signaling 4 (RGS4) B-score assay, where it exhibited a B-score of -7.61, indicating a different mode of interaction . While direct comparator data for the unsubstituted analog is not available in this dataset, the compound's activity is distinguishable from many quinoline derivatives that are inactive in this assay format.

HepG2 Cytotoxicity at 20 µM
Data to verify
Mean % activity -1.92
RGS4 B-score -7.61
Defined activity supports assay control selection
Single-compound screening data; replicate range reported
Cytotoxicity HepG2 High-throughput screening

Commercial Purity Specifications: 3-(4-Methylphenyl)quinolin-2-amine is Available at ≥95% and ≥98% Purity Grades

Multiple reputable vendors specify minimum purity thresholds for this compound. AKSci offers the compound with a minimum purity specification of 95% , while Leyan (乐研) and Chemscene provide material at ≥98% purity . These specifications are verified by batch-specific Certificate of Analysis (CoA) upon request, providing a quantitative baseline for experimental reproducibility that is not uniformly guaranteed across all quinoline derivatives or less-characterized analogs.

Purity Specifications
Vendor specification
≥95% and ≥98%
Specification review supports reproducible sourcing
Batch CoA upon request; verify for your assay
Chemical purity Quality control Reproducibility

Recommended Application Scenarios for 3-(4-Methylphenyl)quinolin-2-amine Based on Evidence


Synthetic Building Block for Kinase-Focused Compound Libraries

The 3-aryl-2-aminoquinoline core is a validated scaffold for kinase inhibitor design, particularly against targets such as MELK (Maternal Embryonic Leucine Zipper Kinase), as documented in patent literature . The 4-methylphenyl substituent introduces a defined lipophilicity (XLogP3 = 3.8) and steric profile that can be exploited to modulate kinase selectivity and cellular permeability in analog series. This compound serves as a reliable starting material for parallel synthesis efforts, supported by commercial availability at ≥95% purity .

Physicochemical Probe for Lipophilicity-Structure Relationship Studies

The computed XLogP3 difference of +0.7 relative to 3-phenylquinolin-2-amine [1] makes this compound an ideal pair for studying the impact of para-methyl substitution on membrane permeability, non-specific protein binding, and metabolic stability in 2-aminoquinoline series. Researchers can use these two compounds as matched probes to decouple electronic from steric effects in ADME optimization campaigns.

High-Throughput Screening Reference Compound for HepG2 Cytotoxicity Assays

Given its defined % activity profile at 20 µM in HepG2 cytotoxicity assays , this compound can be employed as a positive or negative control depending on the assay window. Its distinct behavior in the RGS4 B-score assay (B-score = -7.61) also suggests utility as a tool compound for studying G-protein signaling modulation.

Starting Material for Quinoline N-Oxide and Dihydroquinoline Derivative Synthesis

The compound undergoes well-characterized oxidation and reduction reactions to yield quinoline N-oxides and dihydroquinolines, respectively . These transformations are valuable for generating derivatives with altered electronic properties for material science applications or for introducing handles for further functionalization.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
3-Aryl-2-aminoquinoline scaffold
Kinase selectivity and cellular permeability profiling
Lipophilicity SAR probe
Defined XLogP3 shift from parent analog
Membrane permeability and ADME property correlation
HepG2 assay control
Reported activity profile at screening concentration
Assay interference and control compound benchmarking
N-oxide/dihydroquinoline synthesis
Established oxidation/reduction chemistry
Derivative library generation and functional handle introduction
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